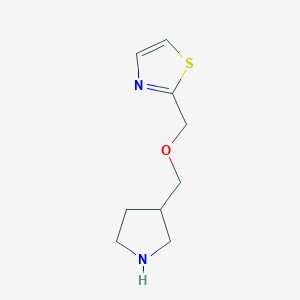2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole
CAS No.:
Cat. No.: VC17880983
Molecular Formula: C9H14N2OS
Molecular Weight: 198.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14N2OS |
|---|---|
| Molecular Weight | 198.29 g/mol |
| IUPAC Name | 2-(pyrrolidin-3-ylmethoxymethyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C9H14N2OS/c1-2-10-5-8(1)6-12-7-9-11-3-4-13-9/h3-4,8,10H,1-2,5-7H2 |
| Standard InChI Key | YWOBYIRGWQQCID-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1COCC2=NC=CS2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a five-membered thiazole ring (containing nitrogen and sulfur atoms) connected to a pyrrolidine group through a methoxymethyl bridge. The IUPAC name is 2-(pyrrolidin-3-ylmethoxymethyl)-1,3-thiazole, and its molecular formula is , with a molecular weight of 198.29 g/mol . Key identifiers include:
-
InChIKey:
YWOBYIRGWQQCID-UHFFFAOYSA-N -
SMILES:
C1CNCC1COCC2=NC=CS2
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 0.6 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 198.08268425 Da |
The rotatable bonds in the methoxymethyl linker and pyrrolidine ring suggest conformational flexibility, which may influence its interactions with biological targets .
Synthesis and Characterization
Purification and Analysis
Post-synthesis, techniques such as column chromatography and recrystallization (using ethanol or hexane) are employed to isolate pure products . Structural confirmation is achieved through:
-
FT-IR Spectroscopy: Disappearance of carbonyl stretches (~1700 cm) and presence of C=N bands (~1604 cm) .
-
NMR Spectroscopy: Characteristic proton signals for the thiazole ring ( ppm) and pyrrolidine NH groups ( ppm) .
Biological Activities and Mechanisms
Antibacterial and Cytotoxic Effects
Research on thiazole-pyrrolidine hybrids demonstrates antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . Additionally, cytotoxicity assays reveal selective activity against cancer cell lines (e.g., MCF-7 breast cancer cells), likely mediated by apoptosis induction via caspase-3 activation .
Comparative Analysis with Structural Analogues
Pyrrolidine vs. Piperidine Derivatives
Replacing the pyrrolidine group with a piperidine ring (as in 2-((Piperidin-4-ylmethoxy)methyl)thiazole) increases molecular weight (212.31 g/mol) and alters lipophilicity (XLogP3-AA = 1.2 vs. 0.6) . This modification enhances blood-brain barrier permeability, making piperidine derivatives more suitable for central nervous system (CNS) targets.
Table 2: Structural and Pharmacokinetic Comparison
| Parameter | Pyrrolidine Derivative | Piperidine Derivative |
|---|---|---|
| Molecular Weight | 198.29 g/mol | 212.31 g/mol |
| XLogP3-AA | 0.6 | 1.2 |
| Hydrogen Bond Acceptors | 4 | 4 |
| Therapeutic Focus | Peripheral targets | CNS targets |
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s interactions with biological targets using X-ray crystallography or molecular docking.
-
Structure-Activity Relationships (SAR): Systematically modify the pyrrolidine and thiazole rings to enhance potency and selectivity.
-
In Vivo Pharmacokinetics: Assess absorption, distribution, metabolism, and excretion (ADME) profiles in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume